Cas no 1219421-12-1 (2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid)
![2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid structure](https://ja.kuujia.com/scimg/cas/1219421-12-1x500.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-((tert-butoxycarbonyl)amino)-2-(piperidin-3-yl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid
- [(tert-butoxycarbonyl)amino](piperidin-3-yl)acetic acid
- PS-21004
- 1219421-12-1
- F86334
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetic acid
- N-Boc-2-(piperidin-3-yl)glycine
- tert-Butoxycarbonylamino-piperidin-3-yl-acetic acid
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- インチ: 1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)
- InChIKey: YQCHKZLUQNZNET-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(NC(OC(C)(C)C)=O)C1CCCNC1
計算された属性
- せいみつぶんしりょう: 258.15795719g/mol
- どういたいしつりょう: 258.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 87.7Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 425.5±20.0 °C at 760 mmHg
- フラッシュポイント: 211.1±21.8 °C
- じょうきあつ: 0.0±2.2 mmHg at 25°C
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3154-250MG |
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid |
1219421-12-1 | 97% | 250MG |
¥ 2,178.00 | 2023-03-30 | |
eNovation Chemicals LLC | Y1298941-5G |
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid |
1219421-12-1 | 97% | 5g |
$3070 | 2025-02-25 | |
TRC | B663225-1000mg |
N-Boc-2-(piperidin-3-yl)glycine |
1219421-12-1 | 1g |
$ 2193.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1298941-1G |
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid |
1219421-12-1 | 97% | 1g |
$1020 | 2025-02-25 | |
eNovation Chemicals LLC | Y1298941-250MG |
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid |
1219421-12-1 | 97% | 250mg |
$410 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3154-500MG |
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid |
1219421-12-1 | 97% | 500MG |
¥ 3,630.00 | 2023-03-30 | |
eNovation Chemicals LLC | Y1298941-100mg |
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid |
1219421-12-1 | 97% | 100mg |
$255 | 2025-02-25 | |
AN HUI ZE SHENG Technology Co., Ltd. | B663225-1g |
N-Boc-2-(piperidin-3-yl)glycine |
1219421-12-1 | 1g |
¥19200.00 | 2023-09-15 | ||
eNovation Chemicals LLC | Y1298941-1G |
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid |
1219421-12-1 | 97% | 1g |
$1020 | 2024-07-21 | |
eNovation Chemicals LLC | Y1298941-500MG |
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid |
1219421-12-1 | 97% | 500mg |
$680 | 2024-07-21 |
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid 関連文献
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1. Book reviews
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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3. Back matter
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acidに関する追加情報
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid (CAS No. 1219421-12-1): A Comprehensive Overview
2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid (CAS No. 1219421-12-1) is a specialized chemical compound with significant applications in pharmaceutical research and organic synthesis. This compound, often referred to as a Boc-protected amino acid derivative, is widely utilized in peptide synthesis and drug development due to its unique structural properties. The presence of both the tert-butoxycarbonyl (Boc) group and the piperidin-3-yl moiety makes it a versatile intermediate for designing bioactive molecules.
The Boc-protected amino acid functionality of this compound is particularly valuable in modern medicinal chemistry, where researchers are increasingly focusing on developing novel peptide-based therapeutics. With the growing interest in targeted drug delivery and precision medicine, compounds like 2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid have gained attention for their potential in creating more effective and selective pharmaceutical agents. Recent trends in AI-driven drug discovery have also highlighted the importance of such building blocks in virtual screening and molecular design.
From a chemical perspective, this compound exhibits interesting properties due to its chiral center and functional groups. The carboxylic acid moiety allows for further derivatization, while the Boc group provides protection for the amine functionality during synthetic processes. These characteristics make it particularly useful in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptide drugs in recent years. The compound's stability under various conditions makes it suitable for high-throughput screening applications.
The pharmaceutical industry's shift toward personalized medicine has created new opportunities for specialized intermediates like 2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid. Researchers are particularly interested in its potential applications in developing GPCR-targeting drugs and neurological therapeutics, given the piperidine structural element which is common in many CNS-active compounds. The compound's relevance to current drug discovery trends is further emphasized by its utility in creating peptidomimetics, which are increasingly important in overcoming the limitations of traditional peptide drugs.
In the context of green chemistry and sustainable synthesis, there's growing interest in optimizing the production processes for compounds like 2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid. Recent advances in catalytic methods and flow chemistry have opened new possibilities for more efficient and environmentally friendly synthesis of such building blocks. This aligns with the pharmaceutical industry's broader goals of reducing waste and improving atom economy in drug development processes.
The analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are crucial for ensuring the quality and consistency of the material, especially when used in pharmaceutical applications. The compound's physicochemical properties, including solubility and stability data, are important considerations for researchers working on formulation development.
From a market perspective, the demand for high-quality pharmaceutical intermediates like 2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid continues to grow, driven by the expansion of the biopharmaceutical sector and increasing R&D investments in novel therapeutic modalities. Suppliers focusing on GMP-grade materials and customized synthesis services are particularly well-positioned to meet the evolving needs of drug discovery teams.
Looking ahead, the compound's potential applications in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies represent an exciting frontier in drug discovery. As the scientific community continues to explore innovative approaches to challenging therapeutic targets, specialized building blocks like 2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid will likely play increasingly important roles in cutting-edge research programs.
For researchers working with this compound, proper storage conditions and handling procedures are essential to maintain its integrity. Typical recommendations include storage at controlled temperatures and protection from moisture, given the sensitivity of the Boc protecting group to certain environmental conditions. These practical considerations are particularly important for laboratories engaged in long-term synthetic projects.
The development of new synthetic methodologies for preparing derivatives of 2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid remains an active area of research in academic and industrial settings. Recent publications have demonstrated innovative approaches to modifying the piperidine ring or introducing additional functional groups while maintaining the integrity of the amino acid backbone. These advances continue to expand the compound's utility in medicinal chemistry.
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